Methyl 2-chloro-3-methylpentanoate
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Overview
Description
Methyl 2-chloro-3-methylpentanoate is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . It is a chlorinated ester that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-methylpentanoate can be synthesized through the esterification of 2-chloro-3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and a base, the ester can be hydrolyzed to form 2-chloro-3-methylpentanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or acids depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-3-methylpentanoic acid and methanol.
Reduction: Formation of 2-chloro-3-methylpentanol.
Scientific Research Applications
Methyl 2-chloro-3-methylpentanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic carbon atom bonded to chlorine. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropropanoate: Similar in structure but with a shorter carbon chain.
Methyl 2-chlorobutanoate: Similar in structure but with a different carbon chain length.
Methyl 2-chloro-4-methylpentanoate: Similar in structure but with a different substitution pattern on the carbon chain.
Uniqueness
Methyl 2-chloro-3-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-chloro-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRYXOOOYHVKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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